molecular formula C₂₁H₂₀N₄O₁₁ B1160003 5-Hydroxy Dantrolene Glucuronide

5-Hydroxy Dantrolene Glucuronide

Cat. No.: B1160003
M. Wt: 504.4
Attention: For research use only. Not for human or veterinary use.
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Description

5-Hydroxy Dantrolene Glucuronide is a high-quality reference standard supplied with comprehensive characterization data, ensuring compliance with regulatory guidelines. This product is essential for analytical method development, method validation (AMV), quality control (QC) applications, and plays a crucial role in Abbreviated New Drug Applications (ANDA) . The compound has a molecular formula of C20H18N4O12 and a molecular weight of 506.38 g/mol . As a metabolite of Dantrolene, a skeletal muscle relaxant, this glucuronide conjugate is critical for pharmacokinetic and metabolism studies . Dantrolene itself acts by inhibiting calcium ion release from the sarcoplasmic reticulum via the ryanodine receptor (RyR1), reducing muscle contraction . Research into its metabolites, such as this compound, is vital for understanding the drug's full metabolic profile, elimination pathways, and overall safety. This product is strictly for analytical purposes and is not intended for human use. For safe handling, please refer to the corresponding Safety Data Sheet (SDS).

Properties

Molecular Formula

C₂₁H₂₀N₄O₁₁

Molecular Weight

504.4

Origin of Product

United States

Biotransformation Pathways and Enzymology of 5 Hydroxy Dantrolene Glucuronide Formation

Elucidation of the 5-Hydroxylation of Dantrolene (B1669809) as a Key Phase I Step

The initial and rate-limiting step in the biotransformation of dantrolene is a Phase I oxidation reaction, specifically hydroxylation. drughunter.com This reaction introduces a polar hydroxyl (-OH) group into the dantrolene molecule, rendering it a suitable substrate for subsequent Phase II conjugation. drughunter.comwikipedia.org Research has identified that the primary product of this metabolic process is 5-hydroxydantrolene (B195765). drugbank.comnih.govnih.gov

The enzymatic catalysis of this hydroxylation is carried out by the cytochrome P450 (CYP450) superfamily of monooxygenases, which are primarily located in the smooth endoplasmic reticulum of hepatocytes. openanesthesia.orgmdpi.com Studies in rat liver microsomes have implicated specific CYP450 isoforms in the hydroxylation of dantrolene. nih.gov Cytochromes P450 1A1, 1A2, and 3A have been identified as key enzymes involved in this transformation. nih.gov

Kinetic analyses have revealed that the hydroxylation process is biphasic. nih.gov A low Kₘ (Michaelis constant) hydroxylation is attributed to CYP1A1, indicating a high affinity for the substrate, while a high Kₘ hydroxylation is mediated by CYP1A2, suggesting a lower affinity. nih.gov Furthermore, in certain induced rat liver microsomes, CYP3A has been shown to completely inhibit the formation of 5-hydroxydantrolene, confirming its significant role in the metabolism of dantrolene. nih.gov

Table 1: Cytochrome P450 Isoforms and Kinetic Parameters for Dantrolene Hydroxylation in Rat Liver Microsomes
CYP450 IsoformKinetic Parameter (Kₘ)Relative AffinityContribution to Inhibition
CYP1A10.06 - 0.08 µMHighInhibited hydroxylation by 60%
CYP1A25 - 7 µMLowInhibited hydroxylation by 20%
CYP3ANot specifiedNot specifiedCompletely inhibited 5-hydroxydantrolene formation in specific microsomes

Glucuronidation as a Primary Phase II Biotransformation Mechanism for 5-Hydroxy Dantrolene

Following Phase I hydroxylation, the resulting 5-hydroxydantrolene metabolite undergoes a Phase II conjugation reaction. drughunter.comnih.gov Glucuronidation is the most common and crucial Phase II pathway for a multitude of drugs and xenobiotics, including metabolites with hydroxyl groups. pharmacy180.comuomus.edu.iq This process attaches a highly polar glucuronic acid moiety to the metabolite, significantly increasing its water solubility and facilitating its elimination from the body via urine or bile. nih.govrsc.org The formation of 5-Hydroxy Dantrolene Glucuronide represents this key detoxification step. chemicea.com

The conjugation of glucuronic acid to a substrate is a two-step enzymatic process. pharmacy180.comuomus.edu.iq First, an activated form of glucuronic acid, uridine-5'-diphospho-α-D-glucuronic acid (UDPGA), is synthesized. pharmacy180.com UDPGA serves as the donor of the glucuronyl group. pharmacy180.com

In the second step, the enzyme UDP-glucuronosyltransferase (UGT) catalyzes the transfer of the glucuronyl group from UDPGA to the hydroxyl group on the substrate, in this case, 5-hydroxydantrolene. uomus.edu.iqrsc.org This reaction involves a nucleophilic attack from the hydroxyl group of the substrate on the UDPGA molecule, resulting in the formation of a β-D-glucuronide. pharmacy180.comrsc.org The free carboxyl group of the attached glucuronic acid has a pKa of approximately 3.5 to 4.0, meaning it is ionized at physiological pH, which dramatically enhances the water solubility of the final conjugate. pharmacy180.com

Regioselectivity in drug metabolism refers to the preferential enzymatic modification at one specific position on a molecule that has multiple potential reaction sites. In the context of 5-hydroxydantrolene, the preceding Phase I reaction is highly selective, primarily producing the 5-hydroxy metabolite. nih.govnih.gov Consequently, the subsequent glucuronidation reaction is inherently directed to this specific site. The 5-hydroxy group, introduced by the CYP450 enzymes, becomes the primary, if not exclusive, site for conjugation with glucuronic acid. While other positions on the dantrolene molecule might theoretically undergo glucuronidation, the metabolic pathway strongly favors the 5-position following its initial hydroxylation. Studies on other hydroxylated compounds have demonstrated that UGT enzymes can exhibit high degrees of regioselectivity, preferentially conjugating specific hydroxyl groups based on their chemical environment. nih.gov

Characterization of UDP-Glucuronosyltransferase (UGT) Isoforms Involved in 5-Hydroxy Dantrolene Glucuronidation

The UGT superfamily of enzymes is responsible for catalyzing glucuronidation reactions. nih.gov These enzymes are located primarily in the liver but are also present in other tissues like the kidney and intestine. nih.govnih.gov Identifying the specific UGT isoforms that metabolize a drug is crucial for understanding its disposition and potential for drug-drug interactions.

In humans, twenty-two UGT isoforms have been identified, which are categorized into families and subfamilies, such as UGT1A and UGT2B, based on sequence similarity. nih.govnih.gov These isoforms exhibit distinct but often overlapping substrate specificities. nih.gov For many hydroxylated compounds, multiple UGT isoforms can be involved in their glucuronidation. For instance, the glucuronidation of SN-38, an active metabolite of irinotecan, is catalyzed by UGT1A1, UGT1A3, UGT1A6, and UGT1A9. nih.gov Among these, UGT1A1 and UGT1A9 are considered major isoforms due to their abundant expression and significant catalytic activity. frontiersin.org

While glucuronidation is the established Phase II pathway for 5-hydroxydantrolene, the specific human UGT isoforms responsible for its conjugation have not been definitively identified in published research. Based on the substrate profiles of known UGTs, it is probable that isoforms within the UGT1A and UGT2B subfamilies, which are known to conjugate a wide array of phenolic and alcoholic hydroxyl groups, are involved. xenotech.com

Enzyme kinetic parameters, such as the Michaelis constant (Kₘ) and maximum velocity (Vₘₐₓ), are essential for quantifying the efficiency and capacity of an enzymatic reaction. nih.gov Kₘ represents the substrate concentration at which the reaction rate is half of Vₘₐₓ, providing an inverse measure of the enzyme's affinity for the substrate. Vₘₐₓ indicates the maximum rate of the reaction when the enzyme is saturated with the substrate. nih.govdoi.org

While specific kinetic data for the glucuronidation of 5-hydroxydantrolene by UGT isoforms are not available, data from comparable reactions can serve as an illustrative example. For instance, the glucuronidation of the hydroxylated metabolite SN-38 by human liver microsomes exhibited a Kₘ of 35.9 µM and a Vₘₐₓ of 134 pmol/min/mg of protein. nih.gov Individual UGT isoforms involved in this process showed different affinities, with UGT1A1 and UGT1A9 being low-Kₘ (high-affinity) types and UGT1A3 and UGT1A6 being high-Kₘ (low-affinity) types. nih.gov Determining these parameters for 5-hydroxydantrolene would be a critical step in fully characterizing its metabolic fate.

Table 2: Definition of Key Enzyme Kinetic Parameters
ParameterDefinitionSignificance
Kₘ (Michaelis Constant)The substrate concentration at which the reaction velocity is half of the maximum velocity (Vₘₐₓ).Indicates the affinity of the enzyme for its substrate. A lower Kₘ value signifies a higher affinity.
Vₘₐₓ (Maximum Velocity)The maximum rate of an enzyme-catalyzed reaction when the enzyme is saturated with the substrate.Represents the catalytic capacity of the enzyme.

Role of Microsomal UGTs in Hepatic Glucuronidation

The biotransformation of 5-hydroxy dantrolene into its glucuronide conjugate is catalyzed by a superfamily of enzymes known as UDP-glucuronosyltransferases (UGTs). nih.gov These enzymes are primarily located within the endoplasmic reticulum of cells, particularly in the liver, which is the main site of drug metabolism. nih.govnih.govaalto.fi The UGTs facilitate the transfer of a glucuronic acid moiety from the high-energy cofactor uridine (B1682114) diphosphate (B83284) glucuronic acid (UDPGA) to the hydroxyl group of 5-hydroxy dantrolene. wikipedia.orgnih.gov This conjugation reaction results in the formation of a more polar, water-soluble glucuronide metabolite that can be more readily eliminated from the body via urine or bile. nih.govuef.fi

Hepatic microsomal UGTs, specifically isoforms from the UGT1A and UGT2B families, are responsible for the glucuronidation of a vast array of drugs and other xenobiotics. nih.govxenotech.com While the precise UGT isoforms responsible for the formation of this compound are not definitively identified in the available literature, the reaction is consistent with the known substrate preferences of several hepatic UGTs that metabolize phenolic and hydroxylated compounds. The process is crucial as it generally leads to the detoxification and enhanced elimination of the parent compound's metabolites. wikipedia.orguef.fi

In Vitro and Ex Vivo Models for Studying this compound Formation

To investigate the metabolic fate of drugs like dantrolene, researchers rely on a variety of in vitro and ex vivo models that replicate aspects of hepatic metabolism. These systems are essential for identifying metabolic pathways, characterizing the enzymes involved, and predicting metabolic rates in vivo.

Utilization of Liver Microsome Systems

Liver microsomes are vesicles formed from the endoplasmic reticulum, isolated from homogenized liver cells (hepatocytes). They are a widely used in vitro tool because they contain a high concentration of drug-metabolizing enzymes, including UGTs. nih.govresearchgate.net Studies using human liver microsomes (HLMs) are a standard method for investigating glucuronidation pathways. nih.govmonash.edu

A key challenge in using microsomes for UGT assays is the phenomenon of "latency," where the UGT active site is located inside the microsomal vesicle, limiting access for the substrate and cofactor. nih.govaalto.fi To overcome this, the microsomal membrane is often disrupted using detergents or pore-forming agents like alamethicin, which allows for the measurement of maximal enzyme activity. nih.govresearchgate.nethelsinki.fi

Table 1: Typical Components of a Liver Microsome Incubation for Glucuronidation Studies

Component Function Typical Concentration
Liver Microsomes Source of UGT enzymes 0.5 - 1.0 mg/mL protein
5-Hydroxy Dantrolene Substrate Varies (for kinetic analysis)
UDPGA Cofactor (glucuronic acid donor) 1 - 5 mM
Alamethicin Pore-forming peptide to overcome latency 25 - 50 µg/mg protein
Buffer (e.g., Tris-HCl) Maintain optimal pH pH ~7.4

Application of Recombinant UGT Expression Systems

To identify the specific UGT isoform(s) responsible for a particular metabolic reaction, researchers use recombinant UGT expression systems. nih.gov In these systems, a single human UGT enzyme is expressed in a cell line (e.g., insect or mammalian cells) that does not naturally produce it. nih.gov This allows for the unambiguous assessment of each enzyme's ability to metabolize the substrate of interest.

By incubating 5-hydroxy dantrolene with a panel of different recombinant UGTs (e.g., UGT1A1, 1A3, 1A4, 1A6, 1A9, 2B7, 2B15), it is possible to pinpoint which specific isoforms catalyze its glucuronidation. nih.govnih.gov This approach is more precise than using liver microsomes, which contain a mixture of many different UGTs and other enzymes. researchgate.net

Table 2: Examples of Recombinant Human UGT Isoforms Used in Metabolism Studies

UGT Family Isoform Common Substrates
UGT1A UGT1A1 Bilirubin (B190676), Estradiol nih.govnih.gov
UGT1A3 Chenodeoxycholic acid
UGT1A4 Aromatic amines
UGT1A6 Salicylic acid, Acetaminophen nih.govnih.gov
UGT1A9 Propofol, Mycophenolic acid nih.gov
UGT2B UGT2B7 Morphine, Zidovudine, Oxazepam monash.eduhelsinki.fiyoutube.com

Studies in Hepatocyte Cultures and Tissue Slices

Primary hepatocyte cultures are considered a "gold standard" in vitro model for drug metabolism studies. nih.govyoutube.com Unlike subcellular fractions like microsomes, hepatocytes are intact cells that possess the full complement of metabolic enzymes, cofactors, and transporter proteins in a more physiologically relevant environment. nih.govnih.gov They can be cultured in various formats, including traditional 2D monolayers or more advanced 3D systems like sandwich cultures, which help maintain their metabolic functions for longer periods. nih.govmdpi.com Studying the metabolism of dantrolene in hepatocyte cultures can provide a more comprehensive picture of its biotransformation, including the formation of this compound.

Liver slices are an ex vivo model that involves using thin sections of fresh liver tissue. nih.gov This model has the advantage of preserving the natural three-dimensional architecture of the liver, including the various cell types and the extracellular matrix. This complex environment allows for the study of metabolic processes in a context that closely mimics the in vivo state.

Table 3: Comparison of In Vitro Models for Glucuronidation Studies

Model Advantages Disadvantages
Liver Microsomes High concentration of UGTs; cost-effective; well-established protocols. nih.gov Lacks cellular context and cofactors; exhibits latency; may not reflect in vivo kinetics. aalto.fi
Recombinant UGTs Identifies specific enzyme isoforms; no competing reactions. nih.gov Lacks interactions with other enzymes; expression levels may not be physiological.
Hepatocyte Cultures "Gold standard"; contains full enzyme/transporter complement; more physiologically relevant. nih.govyoutube.com Limited availability; viability and function decline over time; more expensive. nih.gov

| Tissue Slices | Preserves tissue architecture and cell-cell interactions; closely mimics in vivo state. nih.gov | Short-term viability; diffusion limitations for substrates/products. |

Comparative Biotransformation Across Different Species in Research Models

Significant differences in drug metabolism can exist between humans and the animal species commonly used in preclinical drug development (e.g., mice, rats, dogs, and monkeys). mdpi.commdpi.com These species differences arise from variations in the expression levels and catalytic activities of drug-metabolizing enzymes, including UGTs. nih.govmdpi.com For example, a specific UGT isoform that is highly active in humans may have low or no activity in rats, leading to different metabolic profiles and clearance rates. nih.gov

Therefore, conducting comparative in vitro metabolism studies using liver microsomes or hepatocytes from different species is crucial. mdpi.comresearchgate.net Such studies help in selecting the most appropriate animal model whose metabolic profile most closely resembles that of humans, which is essential for accurately predicting the pharmacokinetics and safety of a drug candidate. While specific comparative data for 5-hydroxy dantrolene glucuronidation is limited, data from other drugs, such as diclofenac (B195802), clearly illustrate the potential for significant interspecies variability. mdpi.com

Table 4: Example of Species Differences in the Glucuronidation of Diclofenac in Liver Microsomes

Species Vmax (nmol/min/mg) Km (µM)
Human 6.66 ± 0.33 59.5 ± 7.79
Monkey 3.88 ± 0.15 17.90 ± 2.59
Dog 5.05 ± 0.42 41.45 ± 10.21
Rat 0.83 ± 0.04 24.03 ± 4.26
Mouse 7.22 ± 0.28 91.85 ± 8.05

(Data adapted from a study on diclofenac glucuronidation and serves as an illustration of species variability.) mdpi.com

Pharmacological and Biological Investigation of 5 Hydroxy Dantrolene Glucuronide Molecular/cellular Level

Assessment of Potential Molecular Interactions (In Vitro Studies)

In vitro studies have been pivotal in elucidating the molecular mechanisms of dantrolene (B1669809). Although specific studies focusing solely on 5-Hydroxy Dantrolene Glucuronide are scarce, the extensive research on dantrolene provides a basis for understanding the potential molecular interactions of its glucuronidated metabolite.

Evaluation of Binding Affinity to Ryanodine (B192298) Receptors (RyR1) and Other Cellular Targets

Direct research on the binding affinity of this compound to ryanodine receptors (RyR1) is not currently available. However, the binding of the parent compound, dantrolene, to RyR1 is well-characterized and serves as a critical reference point.

Dantrolene acts as a selective inhibitor of the RyR1 channel, which is the primary calcium release channel in the sarcoplasmic reticulum of skeletal muscle. mdpi.comnih.gov This inhibitory action is fundamental to its therapeutic effect in malignant hyperthermia. nih.gov Studies have identified that dantrolene binds to a specific site on the RyR1 protein. drugbank.com Cryo-electron microscopy has revealed that dantrolene interacts with residues within the P1 domain of the channel's cytoplasmic assembly. biorxiv.org

While dantrolene shows selectivity for RyR1 and RyR3 isoforms over the cardiac RyR2 isoform, the potential for this compound to interact with any of these receptors is likely diminished due to the glucuronide conjugate. nih.govnih.gov

Investigation of Modulatory Effects on Intracellular Calcium Dynamics (In Vitro)

The primary pharmacological effect of dantrolene is the depression of excitation-contraction coupling in skeletal muscle, which it achieves by inhibiting the release of calcium from the sarcoplasmic reticulum. drugbank.comdrugbank.com This leads to a decrease in the intracellular calcium concentration. drugbank.com

Given that the interaction with RyR1 is central to dantrolene's ability to modulate intracellular calcium, and considering the likely reduced binding affinity of this compound for RyR1, it is improbable that this metabolite would exert a significant direct modulatory effect on intracellular calcium dynamics. The addition of the glucuronide group is expected to render the molecule less capable of interacting with the receptor in a manner that would inhibit calcium release. nih.gov Therefore, it is hypothesized that this compound does not contribute significantly to the modulation of intracellular calcium, a key activity of the parent compound. nih.gov

Cellular Activity and Signaling Pathway Modulation in In Vitro Models

Direct reports on the cellular activity and signaling pathway modulation of this compound are not present in the current scientific literature. The following sections are based on the known effects of dantrolene and theoretical considerations regarding its glucuronidated metabolite.

Effects on Muscle Cell Lines or Primary Muscle Cultures

In vitro studies using skeletal muscle preparations have consistently demonstrated that dantrolene produces relaxation by affecting the contractile response at a site beyond the myoneural junction. drugbank.com It effectively uncouples excitation from contraction by interfering with the release of Ca2+ from the sarcoplasmic reticulum. drugbank.com

Theoretically, for this compound to have a similar effect on muscle cell lines or primary muscle cultures, it would need to either retain affinity for RyR1 or be metabolized back to an active form within the cellular environment. The latter is a possibility known as local recycling, but there is no specific evidence to suggest this occurs with dantrolene metabolites. nih.gov Given the substantial structural change due to glucuronidation, it is more likely that this compound is significantly less active, or inactive, in this regard compared to dantrolene.

Influence on Related Enzymatic Activities (e.g., inhibition or activation of metabolic enzymes)

While the primary target of dantrolene is the RyR1 channel, some studies have investigated its effects on other enzymes. For instance, dantrolene has been shown to inhibit human erythrocyte glutathione (B108866) reductase in vitro.

In Vitro Inhibition of Human Erythrocyte Glutathione Reductase by Dantrolene

Parameter Value
IC50 0.0523 mM
Ki 0.1116 +/- 0.04 mM

| Inhibition Type | Non-competitive |

This data pertains to the parent compound, dantrolene.

There is no available research on whether this compound influences glutathione reductase or other metabolic enzymes. The addition of the glucuronic acid moiety could alter its interaction with such enzymes. Glucuronidation is a major metabolic pathway catalyzed by UDP-glucuronosyltransferases (UGTs). nih.govresearchgate.net The formation of this compound is, therefore, a result of enzymatic activity, specifically the action of UGTs on 5-hydroxydantrolene (B195765). drugbank.com

Theoretical Considerations on the Contribution of this compound to Overall Biological Response

The metabolism of dantrolene proceeds through hydroxylation to form 5-hydroxydantrolene, which is then a substrate for glucuronidation. drugbank.com Glucuronidation is a well-established phase II metabolic pathway that generally serves to increase the water solubility of xenobiotics, thereby facilitating their renal or biliary excretion. nih.gov This process typically leads to a significant decrease or complete loss of the pharmacological activity of the parent compound. researchgate.net

Based on these general principles of drug metabolism, it is highly probable that this compound is a pharmacologically inactive metabolite. Its formation likely represents a terminal step in the detoxification and elimination of dantrolene from the body. The increased polarity imparted by the glucuronic acid group would make it less likely to cross cell membranes and interact with intracellular targets like the ryanodine receptor.

Analysis of Metabolic Inactivation versus Active Metabolite Formation

The metabolism of dantrolene primarily occurs in the liver through microsomal enzymes. drugbank.comfda.gov The process involves a series of reactions designed to detoxify and eliminate the compound from the body. One of the principal metabolites formed is 5-hydroxydantrolene. drugbank.comnih.govnih.gov This initial step is a Phase I oxidation reaction. Following this, the 5-hydroxydantrolene metabolite undergoes a Phase II conjugation reaction.

Specifically, 5-hydroxydantrolene is conjugated with glucuronic acid to form this compound. nih.gov This process, known as glucuronidation, is a major pathway in Phase II metabolism for a wide range of xenobiotics. nih.gov The primary function of glucuronidation is to increase the water solubility and polarity of a substance, thereby facilitating its excretion from the body, typically via renal or biliary clearance. nih.gov

The formation of a glucuronide conjugate is generally considered a step of metabolic inactivation or detoxification. nih.govnih.gov While some metabolites of dantrolene may retain some muscle relaxant properties, the addition of the large, polar glucuronic acid moiety to the 5-hydroxy position of dantrolene is indicative of a detoxification process aimed at rendering the molecule less active and more easily excretable. nih.govnih.gov The conversion to this compound is therefore representative of metabolic inactivation rather than the formation of a significantly active metabolite. nih.govnih.gov

Table 1: Metabolic Pathways of Dantrolene

Metabolic Phase Reaction Precursor Product General Purpose
Phase I Oxidation (Hydroxylation) Dantrolene 5-Hydroxydantrolene Introduction of a reactive group
Phase II Conjugation (Glucuronidation) 5-Hydroxydantrolene This compound Detoxification, Increased Polarity, Facilitation of Excretion
Phase I Reduction Dantrolene Aminodantrolene (B1240726) Alternative metabolic pathway
Phase II Acetylation Aminodantrolene Acetylaminodantrolene Inactivation of the amino metabolite

Mechanistic Explanations for Potential Biological Inertness or Reduced Activity Compared to Parent Compound

The biological activity of dantrolene is intrinsically linked to its molecular structure, which allows it to bind to the ryanodine receptor 1 (RyR1) and inhibit the release of calcium from the sarcoplasmic reticulum. drugbank.comnih.govdrugbank.com Any significant alteration to this structure can be expected to impact its pharmacological activity. The conversion of 5-hydroxydantrolene to this compound introduces substantial changes that likely lead to biological inertness or significantly reduced activity.

The primary mechanistic explanations for this loss of activity are:

Steric Hindrance: The addition of a large, bulky glucuronide group at the 5-hydroxy position of the dantrolene molecule creates significant steric hindrance. This bulkiness would likely prevent the molecule from fitting correctly into the specific binding site on the ryanodine receptor. The precise interaction between dantrolene and the RyR1 is crucial for its function, and this interaction is disrupted by the large conjugate. drugbank.comnih.gov

Altered Polarity and Charge: Glucuronidation dramatically increases the polarity and negative charge of the metabolite at physiological pH. nih.gov The parent drug, dantrolene, has a specific lipophilicity that allows it to cross cell membranes to reach its intracellular target, the sarcoplasmic reticulum. fda.gov The highly polar nature of this compound would impede its ability to traverse the lipid bilayers of the muscle cell membrane and the sarcoplasmic reticulum membrane, thereby preventing it from reaching its site of action.

Enhanced Excretion: The fundamental purpose of glucuronidation is to make a substance more water-soluble for efficient elimination from the body. nih.gov This increased water solubility means that even if some residual affinity for the receptor existed, the compound would be rapidly cleared from the circulation and tissues, preventing it from achieving a sufficient concentration at the target site to exert a significant biological effect. researchgate.net

Table 2: Comparison of Physicochemical and Biological Properties

Property Dantrolene (Parent Compound) This compound (Metabolite) Reason for Difference
Biological Activity Active muscle relaxant Presumed biologically inert or significantly reduced activity Steric hindrance at the receptor binding site and altered polarity.
Target Ryanodine Receptor 1 (RyR1) Unlikely to effectively bind RyR1 The bulky glucuronide group interferes with receptor-ligand interaction.
Lipophilicity Sufficient to cross cell membranes Low (High Polarity) Addition of the highly polar glucuronic acid moiety.
Water Solubility Poor High The glucuronide conjugate is significantly more water-soluble. nih.govwikipedia.org
Metabolic Fate Undergoes Phase I and II metabolism Targeted for renal/biliary excretion Increased polarity facilitates elimination. nih.gov

Advanced Research Topics and Future Directions in 5 Hydroxy Dantrolene Glucuronide Research

Novel Methodologies for Metabolic Profiling and Flux Analysis of Glucuronides

The comprehensive analysis of glucuronides, including 5-Hydroxy Dantrolene (B1669809) Glucuronide, is being transformed by innovations in analytical chemistry and systems biology. These new methodologies allow for more sensitive, accurate, and holistic profiling of metabolites.

Recent developments in mass spectrometry (MS) and chromatography have significantly enhanced the efficiency of non-targeted metabolic profiling and the reliability of targeted analyses. nih.govresearchgate.net One novel strategy for elucidating the specific site of glucuronidation on a molecule involves the use of ion mobility spectrometry-mass spectrometry (IMS-MS). nih.gov This technique separates ions based on their size and shape (collision cross-section), which can help distinguish between isomeric glucuronides that are often indistinguishable by MS/MS alone. nih.gov For complex biological samples, advanced liquid chromatography-tandem mass spectrometry (LC-MS/MS) methods are being developed, sometimes incorporating normalizers to account for inter-individual variability in metabolic activity. nih.gov

Metabolic flux analysis (MFA) represents a frontier in understanding the dynamics of metabolic pathways. nih.gov By using stable isotope tracers (e.g., ¹³C), MFA can quantitatively map the flow of atoms through metabolic networks, providing a measurement of the rates of enzymatic reactions in living cells. rsc.org Techniques like isotopically non-stationary (INST) MFA can combine isotope labeling data with absolute metabolite concentrations to determine absolute fluxes. nih.gov While not yet specifically applied to 5-Hydroxy Dantrolene Glucuronide, these MFA approaches could be used to quantify its formation rate under various physiological or pathological conditions, offering a dynamic view of dantrolene metabolism that is not achievable with static concentration measurements.

Table 1: Novel Methodologies in Glucuronide Metabolic Profiling

MethodologyPrincipleApplication in Glucuronide ResearchReference
Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS)Separates ions based on their size, shape, and charge (collision cross-section) in the gas phase.Unequivocally identifies the site of conjugation in isomeric glucuronides. nih.gov
Metabolic Flux Analysis (MFA)Uses stable isotope tracers (e.g., ¹³C) to quantitatively measure the rates (fluxes) of metabolic reactions.Quantifies the dynamic rate of glucuronide formation and clearance in vivo or in vitro. nih.govrsc.org
Advanced LC-MS/MSHighly sensitive and specific technique for separation and detection of metabolites.Enables comprehensive coverage of the metabolome and reliable targeted analysis of specific glucuronides. nih.gov

Structural Biology Approaches to UGT-5-Hydroxy Dantrolene Glucuronide Interactions (e.g., X-ray Crystallography, Cryo-EM)

A detailed understanding of how 5-Hydroxy Dantrolene binds to UDP-glucuronosyltransferase (UGT) enzymes requires high-resolution structural information. However, obtaining these structures is challenging because UGTs are membrane-bound proteins, which are notoriously difficult to crystallize. nih.gov

A significant breakthrough was the elucidation of the X-ray crystal structure of the C-terminal domain of human UGT2B7. nih.gov This structure revealed a Rossman-type fold, confirming that human UGTs belong to the GT-B fold family of glycosyltransferases and providing crucial insights into the binding of the UDP-glucuronic acid (UDPGA) co-substrate. nih.gov Despite this success, a high-resolution structure of the full-length enzyme, including the N-terminal domain where the substrate (aglycone) binds, remains elusive. nih.gov In the absence of complete crystal structures, homology modeling has been used to generate three-dimensional models of UGTs like UGT1A9 and UGT1A8, using bacterial glycosyltransferases as templates. researchgate.netfrontiersin.org

Cryo-electron microscopy (Cryo-EM) has emerged as a powerful technique for determining the structures of large, complex proteins and membrane proteins without the need for crystallization. Its potential in the context of dantrolene has been demonstrated by recent studies that visualized dantrolene bound to its pharmacological target, the ryanodine (B192298) receptor 1 (RyR1). nih.govbiorxiv.org These Cryo-EM structures, resolved at near-atomic resolution, revealed the precise binding site of dantrolene on the RyR1 channel. nih.govbiorxiv.org This success strongly suggests that Cryo-EM could be a viable and powerful future strategy to visualize the interaction between 5-Hydroxy Dantrolene and the full-length UGT enzymes responsible for its formation, providing a definitive structural basis for substrate specificity and catalytic mechanism.

Table 2: Structural Biology Approaches for UGT-Metabolite Interactions

TechniqueStatus/ApplicationPotential for this compound ResearchReference
X-ray CrystallographyStructure of the C-terminal domain of UGT2B7 has been solved. Full-length structures are challenging.Could provide atomic-level detail of the 5-Hydroxy Dantrolene binding pocket if full-length UGTs can be crystallized. nih.gov
Cryo-Electron Microscopy (Cryo-EM)Successfully used to determine the structure of dantrolene bound to its target, RyR1.Represents a highly promising approach to determine the structure of 5-Hydroxy Dantrolene interacting with a full-length, membrane-embedded UGT enzyme. nih.govbiorxiv.org
Homology ModelingUsed to create computational models of UGTs (e.g., UGT1A9, UGT1A8) based on known structures of related proteins.Can provide predictive models of the UGT active site for docking studies with 5-Hydroxy Dantrolene. researchgate.net

Computational Modeling and In Silico Predictions of Biotransformation Pathways and Metabolite Reactivity

Computational and in silico methods are becoming indispensable for predicting metabolic pathways and assessing the potential reactivity of metabolites, which can be linked to adverse drug reactions. nih.govresearchgate.net

For glucuronides, particularly acyl glucuronides, there is concern that these metabolites can be reactive and covalently bind to proteins. nih.govnih.gov Molecular modeling is a key tool used to investigate and predict this reactivity. nih.gov By calculating electronic properties and modeling potential reaction pathways, these in silico approaches can help to risk-assess glucuronide metabolites early in development. nih.gov

Furthermore, computational models are used to understand the complex kinetics of UGT enzymes. Some UGTs exhibit atypical, non-Michaelis-Menten kinetics, which can be explored using multi-site kinetic models. nih.gov Such models can simulate how the binding of one substrate molecule can affect the binding of another, leading to effects like substrate inhibition or activation. nih.gov Statistical modeling, such as ordinal logistic regression, has also been employed to correlate drug interactions with UGT enzymes to clinical outcomes like drug-induced liver injury. nih.gov

For this compound, these computational approaches offer a path to predict its biotransformation kinetics and potential reactivity without extensive experimental work. Future research could apply these models to:

Predict which UGT isoforms are most likely to metabolize 5-Hydroxy Dantrolene.

Model the binding affinity and orientation of 5-Hydroxy Dantrolene within the active sites of various UGTs.

Assess the chemical stability and potential for the glucuronide conjugate to rearrange or form adducts with cellular macromolecules.

Table 3: Applications of Computational Modeling in Glucuronide Research

Modeling ApproachObjectiveRelevance to this compoundReference
Molecular Modeling of ReactivityTo assess the chemical stability and potential for acyl glucuronides to form covalent protein adducts.Predict the potential for this compound to be a reactive metabolite. nih.gov
Kinetic ModelingTo describe and predict atypical (non-Michaelis-Menten) enzyme kinetics involving multiple binding sites.Investigate if the formation of this compound follows complex kinetics. nih.gov
In Silico Pathway PredictionTo predict metabolic pathways and potential toxicities based on chemical structure.Identify potential alternative metabolic routes and screen for structural alerts related to toxicity. researchgate.net

Development of Animal Models for Specific UGT Deficiencies Relevant to this compound Metabolism

A powerful example is the development of humanized UGT1 mice, which carry the human UGT1A locus, and UGT1 knockout models. nih.gov Studies with a liver-specific knockout of the Ugt1 gene demonstrated that intestinal UGT1A1 plays a surprisingly important role in bilirubin (B190676) metabolism. nih.gov Such models would be invaluable for studying this compound. By administering dantrolene to mice lacking specific UGTs (e.g., UGT1A1 or UGT1A9), researchers could definitively determine the importance of that enzyme in the formation of its glucuronide metabolite in vivo. This could also help elucidate whether hepatic or extrahepatic glucuronidation is the dominant pathway.

The need for relevant models is highlighted by observed species specificity in dantrolene metabolism among rats, mice, and hamsters. nih.gov Developing animal models that more closely mimic human UGT expression patterns, particularly for polymorphic enzymes like UGT2B17 which can be absent in a significant portion of the human population, is a key future direction. nih.gov These models would be instrumental in understanding how genetic variability in UGTs might affect dantrolene metabolism and disposition in different individuals.

Elucidation of Unknown Metabolites Related to 5-Hydroxy Dantrolene Metabolism (if reported)

While the hydroxylation of dantrolene to 5-hydroxydantrolene (B195765) and its subsequent glucuronidation is a major metabolic pathway, it is not the only one. nih.govnih.gov Research has identified other significant biotransformation routes, and the full characterization of all metabolites and their interplay remains an area for further investigation.

Beyond hydroxylation, dantrolene undergoes metabolism via a reductive pathway. nih.govnih.gov This process involves the reduction of dantrolene's nitro group to form aminodantrolene (B1240726). nih.govresearchgate.net This reaction is catalyzed by the cytosolic enzyme aldehyde oxidase 1 (AOX1). nih.gov The resulting aminodantrolene can then be acetylated to form acetylaminodantrolene, a reaction mediated primarily by N-acetyltransferase 2 (NAT2). nih.gov

Importantly, the reductive pathway may generate reactive intermediates. A glutathione (B108866) trapping assay revealed the formation of a hydroxylamine (B1172632) intermediate during the AOX1-dependent reduction of dantrolene. nih.gov Furthermore, reports have noted the formation of mercapturic acid conjugates, which typically arise from the detoxification of reactive electrophilic metabolites via conjugation with glutathione. nih.gov The precise structure of the electrophilic parent metabolite in dantrolene's metabolism and its biological significance are not fully elucidated and represent an important topic for future research.

Table 4: Known and Potential Metabolites in Dantrolene Biotransformation

MetaboliteMetabolic PathwayKey EnzymesReference
5-Hydroxy DantroleneOxidative (Hydroxylation)Cytochrome P450 (CYP) enzymes nih.govnih.gov
This compound Phase II Conjugation (Glucuronidation)UDP-Glucuronosyltransferases (UGTs) nih.gov
5-Hydroxy Dantrolene SulfatePhase II Conjugation (Sulfation)Sulfotransferases (SULTs) nih.gov
AminodantroleneReductiveAldehyde Oxidase 1 (AOX1) nih.gov
AcetylaminodantrolenePhase II Conjugation (Acetylation)N-acetyltransferase 2 (NAT2) nih.govresearchgate.net
Hydroxylamine Intermediate (postulated)Reductive (intermediate step)Aldehyde Oxidase 1 (AOX1) nih.gov
Mercapturic Acid ConjugatesGlutathione Conjugation (detoxification)Glutathione S-transferases (GSTs) nih.gov

Q & A

Q. What in vitro models best predict the in vivo behavior of this compound?

  • Recommendations : Combine hepatocyte suspensions (for phase I/II metabolism) with transfected transporter cells (for uptake/efflux). Use physiologically based pharmacokinetic (PBPK) modeling to extrapolate clearance pathways, as done for duloxetine glucuronides .

Q. How can researchers assess the stability of this compound under physiological conditions?

  • Protocol : Incubate the metabolite in simulated gastric fluid (pH 1.2), intestinal fluid (pH 6.8), and plasma (pH 7.4) at 37°C. Monitor degradation via LC-MS and calculate half-life. Compare with acyl glucuronide rearrangement rates (e.g., pH-dependent migration in diclofenac studies) .

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